

BAY-1816032: A Technical Guide to its Impact on Histone H2A Phosphorylation

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Compound of Interest		
Compound Name:	BAY-1816032	
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This in-depth technical guide explores the mechanism of action of **BAY-1816032**, a potent and highly selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. A key function of BUB1 kinase is the phosphorylation of histone H2A at threonine 120 (Thr120), a critical event in ensuring proper chromosome segregation during mitosis. This document provides a comprehensive overview of the quantitative effects of **BAY-1816032** on this process, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

BAY-1816032 is a novel, orally bioavailable small molecule that targets the catalytic activity of the mitotic checkpoint protein BUB1.[1][2] BUB1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), a critical cellular surveillance system that ensures the fidelity of chromosome segregation during cell division. One of the primary and best-validated substrates of BUB1 kinase is histone H2A, which it phosphorylates at the Thr120 residue within the centromeric region of duplicated chromosomes.[1] This phosphorylation event is essential for the localization of the chromosomal passenger complex (CPC) and for protecting centromeric cohesion from premature degradation.[1] By inhibiting BUB1 kinase, BAY-1816032 effectively abrogates the phosphorylation of histone H2A at Thr120, leading to chromosome missegregation and mitotic delay.[3][4]



Quantitative Data on Inhibition of Histone H2A Phosphorylation

The inhibitory effect of **BAY-1816032** on BUB1 kinase activity and the subsequent reduction in histone H2A phosphorylation have been quantified in various assays. The data presented below summarizes the key findings from preclinical studies.

Parameter	Value	Cell Line/System	Reference
IC50 for BUB1 Kinase Inhibition	7 nM	Recombinant human BUB1	[3][4]
IC50 for Histone H2A- Thr120 Phosphorylation Inhibition	29 ± 23 nM	Nocodazole-arrested HeLa cells	[1]
Target Residence Time	87 minutes	-	[3][4]
Inhibition of Tumor Cell Proliferation (as single agent)	Average IC50 of 1.4 μΜ	Various cancer cell lines	[3]

Experimental Protocols

The following sections detail the methodologies employed to investigate the effect of **BAY-1816032** on histone H2A phosphorylation.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of **BAY-1816032** on the enzymatic activity of BUB1 kinase.

Methodology:

 Recombinant human BUB1 catalytic domain (amino acids 704-1085) is used as the enzyme source.[5]



- Histone H2A is used as the substrate.[5]
- The kinase reaction is initiated by the addition of ATP.
- BAY-1816032 is added at varying concentrations to determine the dose-dependent inhibition of BUB1.
- The level of histone H2A phosphorylation is quantified, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by monitoring Bub1 autophosphorylation.[5][6]
- IC50 values are calculated from the dose-response curves.

Cellular Assay for Histone H2A Phosphorylation

Objective: To measure the inhibition of histone H2A-Thr120 phosphorylation by **BAY-1816032** in a cellular context.

Methodology:

- HeLa cells are cultured and arrested in mitosis using an agent like nocodazole, which
 depolymerizes microtubules and activates the spindle assembly checkpoint, leading to high
 levels of BUB1 activity and H2A-Thr120 phosphorylation.[1][4]
- The arrested cells are then incubated with varying concentrations of BAY-1816032 for a
 defined period (e.g., 1 hour).[1]
- Following treatment, cells are lysed, and total protein is extracted.
- The level of phosphorylated histone H2A at Thr120 (p-H2A-T120) is determined by Western blotting using an antibody specific for this modification.
- Total histone H2A levels are also measured as a loading control.
- The intensity of the p-H2A-T120 band is quantified and normalized to the total H2A to determine the extent of inhibition at each drug concentration.
- The IC50 value for the inhibition of cellular H2A phosphorylation is then calculated.



In Vivo Pharmacodynamic Assay

Objective: To confirm the inhibitory effect of **BAY-1816032** on histone H2A phosphorylation in a tumor xenograft model.

Methodology:

- Human tumor cells (e.g., HeLa-MaTu cervical carcinoma or SUM-149 triple-negative breast cancer) are implanted subcutaneously into immunodeficient mice.[1][7]
- Once tumors reach a certain size, the mice are treated with BAY-1816032, often in combination with another therapeutic agent like paclitaxel.[1]
- Tumor samples are collected at specific time points after treatment.
- The levels of phospho-Thr120 histone H2A in the tumor tissue are assessed by immunohistochemistry (IHC) using a specific antibody.[7]
- The intensity and distribution of the staining are analyzed to determine the in vivo target engagement of **BAY-1816032**.

Signaling Pathways and Experimental Workflows

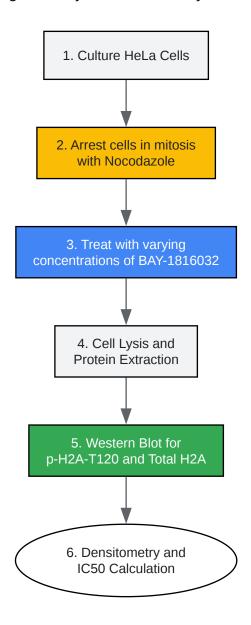
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving BUB1 and histone H2A phosphorylation, as well as the experimental workflow for assessing the cellular effects of **BAY-1816032**.





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Caption: BUB1 Kinase Signaling Pathway and Inhibition by BAY-1816032.



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Caption: Workflow for Cellular Assay of H2A Phosphorylation Inhibition.

Therapeutic Implications

The inhibition of BUB1 kinase by **BAY-1816032**, leading to the abrogation of histone H2A phosphorylation, has significant therapeutic potential. This disruption of a key mitotic process sensitizes tumor cells to other anti-cancer agents, particularly those that induce mitotic stress



or DNA damage.[1] Preclinical studies have shown that **BAY-1816032** acts synergistically or additively with taxanes (paclitaxel and docetaxel), ATR inhibitors, and PARP inhibitors in various cancer cell lines.[1][8] In vivo studies using triple-negative breast cancer xenograft models have demonstrated that the combination of **BAY-1816032** with paclitaxel or the PARP inhibitor olaparib leads to a significant reduction in tumor size compared to monotherapies.[1] These findings provide a strong rationale for the clinical evaluation of **BAY-1816032** in combination with these agents to enhance their efficacy and potentially overcome drug resistance.[1][8]

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